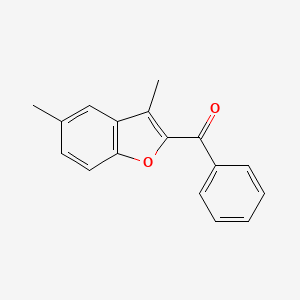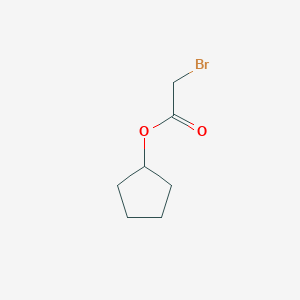![molecular formula C13H10ClN3 B15357918 4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)
4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound features a pyrimidine ring fused with a pyrrole ring, and it is characterized by the presence of chlorine, methyl, and phenyl groups at specific positions on the fused ring system. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriately substituted pyrrole and pyrimidine precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are selected to optimize yield and purity, and the process is monitored to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, particularly in the context of anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various applications.
Mécanisme D'action
The mechanism by which 4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
6-Methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
2-Phenyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to the presence of both chlorine and methyl groups, which can significantly influence its reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H10ClN3 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3/c1-8-7-10-11(14)16-12(17-13(10)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17) |
Clé InChI |
CFPZDHBLNMPGQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)N=C(N=C2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


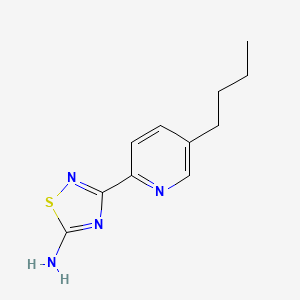
![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)
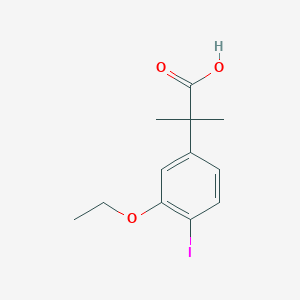
![N-[1-(3,4-dichlorophenyl)propyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15357844.png)
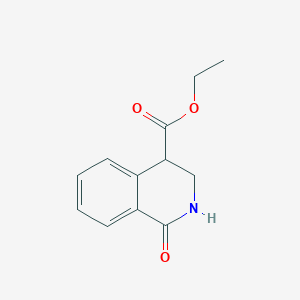
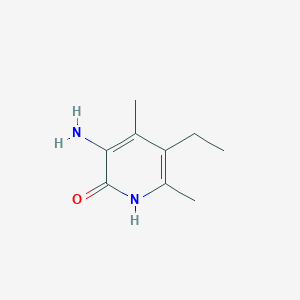
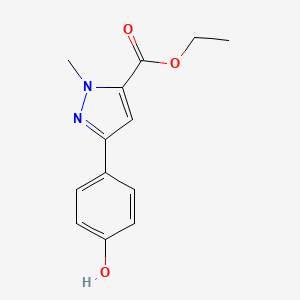
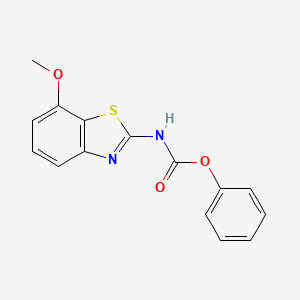
![Methyl 2-methylsulfonyl-7-(1-oxidopyridin-1-ium-2-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357881.png)
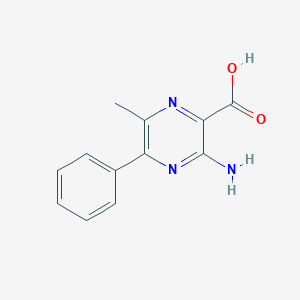
![4-amino-N-[6-methyl-1-(4-propan-2-yloxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B15357896.png)
